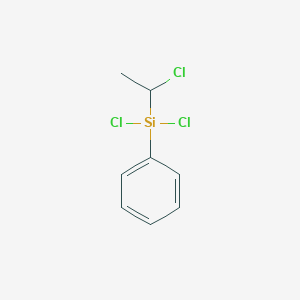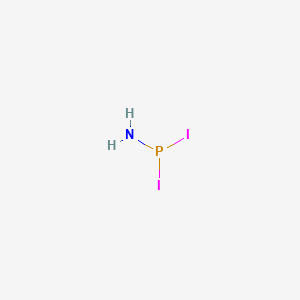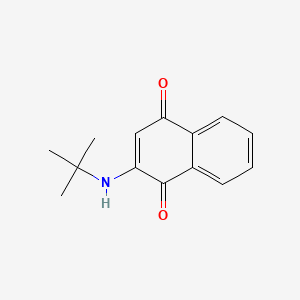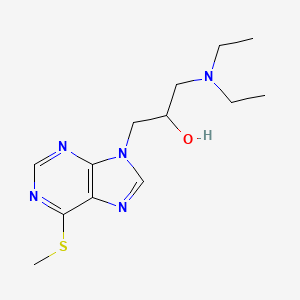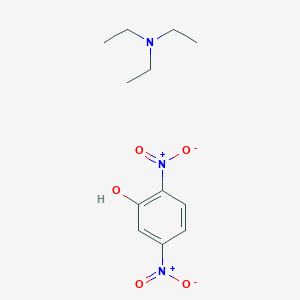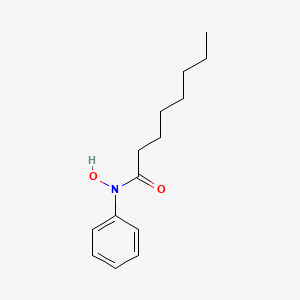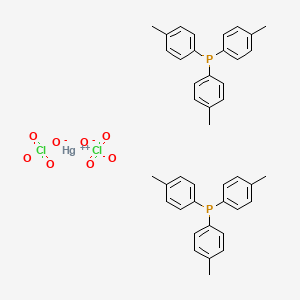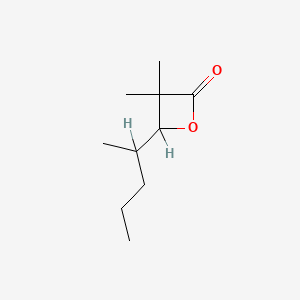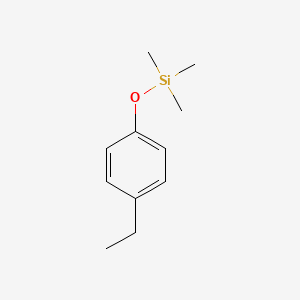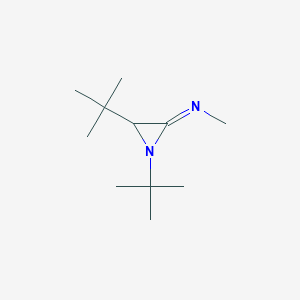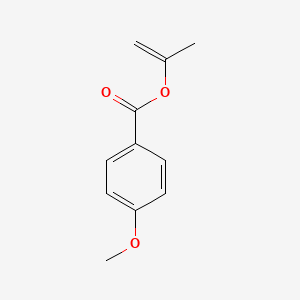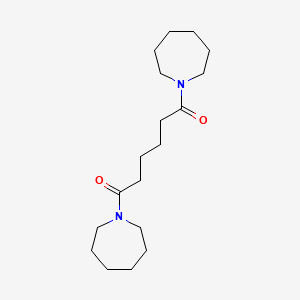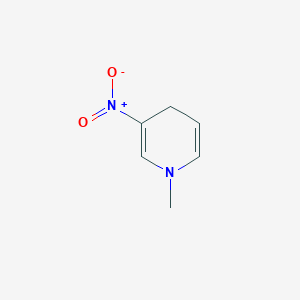
13,16,19,22,25,28,31,34,37,40,43-Undecaoxapentapentacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13,16,19,22,25,28,31,34,37,40,43-Undecaoxapentapentacontane: is a complex organic compound characterized by its long chain of carbon atoms and multiple ether linkages This compound is notable for its unique structure, which includes eleven ether groups interspersed along a fifty-five carbon atom backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13,16,19,22,25,28,31,34,37,40,43-Undecaoxapentapentacontane typically involves multiple steps, starting with the preparation of shorter ether-containing segments. These segments are then linked together through a series of condensation reactions. The reaction conditions often require the use of strong acids or bases as catalysts, and the process may be carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize the use of hazardous reagents and to maximize the efficiency of the reactions. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
13,16,19,22,25,28,31,34,37,40,43-Undecaoxapentapentacontane can undergo various chemical reactions, including:
Oxidation: The ether linkages can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydrogen atoms on the carbon backbone can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction typically produces alcohols.
Scientific Research Applications
13,16,19,22,25,28,31,34,37,40,43-Undecaoxapentapentacontane has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of long-chain ethers and their interactions with other molecules.
Biology: The compound’s unique structure makes it a candidate for studying membrane interactions and permeability.
Medicine: Research is ongoing to explore its potential as a drug delivery vehicle due to its ability to encapsulate other molecules.
Industry: It is investigated for use in the production of advanced materials, such as polymers and surfactants.
Mechanism of Action
The mechanism by which 13,16,19,22,25,28,31,34,37,40,43-Undecaoxapentapentacontane exerts its effects is largely dependent on its interaction with other molecules. The multiple ether linkages allow it to form hydrogen bonds and other non-covalent interactions, which can influence the behavior of biological membranes and other systems. The compound’s long carbon chain also contributes to its hydrophobic properties, making it useful in applications where water solubility is a concern.
Comparison with Similar Compounds
Similar Compounds
Polyethylene glycol (PEG): Similar in that it contains multiple ether linkages, but differs in its shorter chain length and higher water solubility.
Polypropylene glycol (PPG): Also contains ether linkages but has a different backbone structure, leading to different physical and chemical properties.
Crown ethers: These compounds have cyclic ether structures and are known for their ability to complex with metal ions, unlike the linear structure of 13,16,19,22,25,28,31,34,37,40,43-Undecaoxapentapentacontane.
Uniqueness
What sets this compound apart is its exceptionally long carbon chain and the specific arrangement of ether linkages. This unique structure imparts distinct physical and chemical properties, making it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
22732-78-1 |
|---|---|
Molecular Formula |
C44H90O11 |
Molecular Weight |
795.2 g/mol |
IUPAC Name |
1-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]dodecane |
InChI |
InChI=1S/C44H90O11/c1-3-5-7-9-11-13-15-17-19-21-23-45-25-27-47-29-31-49-33-35-51-37-39-53-41-43-55-44-42-54-40-38-52-36-34-50-32-30-48-28-26-46-24-22-20-18-16-14-12-10-8-6-4-2/h3-44H2,1-2H3 |
InChI Key |
QYHWMRIOFKJZNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


